molecular formula C8H14N4OS B3060335 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea CAS No. 24814-29-7

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea

Cat. No.: B3060335
CAS No.: 24814-29-7
M. Wt: 214.29 g/mol
InChI Key: QNZVDHFCJIENKD-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with methyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis.

    Industry: Used in the development of new materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar structural features but without the tert-butyl and methylurea groups.

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A closely related compound with an amino group instead of the methylurea group.

    1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylurea: A similar compound with a methyl group instead of the tert-butyl group.

Uniqueness

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea is unique due to the presence of both the tert-butyl and methylurea groups, which contribute to its distinct chemical and biological properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the methylurea group enhances its potential interactions with biological targets .

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)5-11-12-7(14-5)10-6(13)9-4/h1-4H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVDHFCJIENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075210
Record name Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24814-29-7
Record name N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24814-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024814297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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